molecular formula C12H12N2O3S2 B5230832 4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide

Cat. No.: B5230832
M. Wt: 296.4 g/mol
InChI Key: YJQFUCSCIHIJFH-UHFFFAOYSA-N
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Description

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide is an organic compound that features a benzamide core with an aminosulfonyl group and a thienylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced by reacting the benzamide with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the aminosulfonyl benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The aminosulfonyl group can form hydrogen bonds with amino acid residues, while the thienylmethyl group can engage in hydrophobic interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminosulfonyl)-N-(2-thienylmethyl)benzamide
  • 4-(aminosulfonyl)-N-(4-thienylmethyl)benzamide
  • 4-(aminosulfonyl)-N-(3-furylmethyl)benzamide

Uniqueness

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide is unique due to the specific positioning of the thienylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the aminosulfonyl group also imparts distinct properties, such as increased solubility and the ability to form strong hydrogen bonds.

Properties

IUPAC Name

4-sulfamoyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-19(16,17)11-3-1-10(2-4-11)12(15)14-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFUCSCIHIJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CSC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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